

## Application Notes and Protocols: Nickel-Platinum Catalysts in Organic Synthesis

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These application notes provide a comprehensive overview of the use of nickel-platinum (Ni-Pt) bimetallic catalysts in various organic synthesis applications. Detailed protocols for catalyst preparation and key reactions are provided, along with quantitative data to facilitate experimental design and replication.

## **Introduction to Nickel-Platinum Catalysis**

Nickel-platinum bimetallic catalysts have emerged as a versatile and cost-effective alternative to traditional noble metal catalysts. The synergistic effect between nickel and platinum often leads to enhanced catalytic activity, selectivity, and stability.[1] Nickel, being more earthabundant and less expensive than platinum, makes these bimetallic systems economically attractive.[2] The addition of platinum to nickel catalysts can significantly improve their performance in a variety of organic transformations, including hydrogenation, dehydrogenation, and cross-coupling reactions.[3]

## **Catalyst Preparation Protocols**

The performance of a Ni-Pt catalyst is highly dependent on its preparation method, which influences particle size, dispersion, and the interaction between the two metals. Below are protocols for two common preparation methods.

## **Wet Impregnation Method for Supported Ni-Pt Catalysts**



This method is widely used for preparing supported catalysts, such as Ni-Pt on alumina (Al<sub>2</sub>O<sub>3</sub>) or silica (SiO<sub>2</sub>).[4][5]

#### Protocol:

- Support Preparation: Dry the support material (e.g., Al₂O₃) at 120°C overnight to remove adsorbed water.
- Precursor Solution Preparation: Prepare an aqueous solution containing the desired molar ratio of nickel and platinum precursors. Common precursors are nickel(II) nitrate hexahydrate (Ni(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O) and chloroplatinic acid (H<sub>2</sub>PtCl<sub>6</sub>).[4]
- Impregnation: Add the precursor solution dropwise to the dried support with constant stirring to ensure uniform distribution.
- Drying: Dry the impregnated support in an oven at 120°C overnight.
- Calcination: Calcine the dried material in air at a high temperature (e.g., 550°C) for several hours to decompose the precursors and form metal oxides on the support.[6]
- Reduction: Reduce the calcined catalyst in a stream of hydrogen gas (H<sub>2</sub>) at an elevated temperature (e.g., 500°C) to form the active bimetallic Ni-Pt nanoparticles.[4][5]

# Co-reduction Method for Unsupported Ni-Pt Nanoparticles

This method is suitable for synthesizing unsupported bimetallic nanoparticles, which can be beneficial for certain applications.

#### Protocol:

- Precursor Solution: Dissolve nickel and platinum salts (e.g., Ni(CH<sub>3</sub>COO)<sub>2</sub>·4H<sub>2</sub>O and H<sub>2</sub>PtCl<sub>6</sub>·6H<sub>2</sub>O) in a suitable solvent, such as deionized water or ethanol.[7][8]
- Stabilizer Addition (Optional): Add a stabilizing agent, such as a polymer or a ligand, to control particle growth and prevent aggregation.



- Reduction: Add a reducing agent, such as sodium borohydride (NaBH<sub>4</sub>), dropwise to the precursor solution under vigorous stirring.[7][8]
- Washing and Isolation: Centrifuge or filter the resulting nanoparticle suspension to isolate the solid catalyst. Wash the catalyst repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Drying: Dry the purified catalyst under vacuum.

## Applications in Organic Synthesis Hydrogenation Reactions

Ni-Pt catalysts are highly effective for the hydrogenation of various functional groups, often exhibiting higher activity and selectivity compared to their monometallic counterparts.

The conversion of biomass-derived furfural to valuable chemicals like cyclopentanone is a key reaction in green chemistry. Ni-Pt/Al<sub>2</sub>O<sub>3</sub> catalysts have shown excellent performance in this transformation.[4][5]

#### Experimental Protocol:

- Catalyst Activation: Activate the prepared Ni-Pt/Al<sub>2</sub>O<sub>3</sub> catalyst by reducing it under a hydrogen flow at 500°C for 3 hours.[4][5]
- Reaction Setup: In a high-pressure autoclave, add the activated catalyst, furfural, and a solvent (e.g., water).
- Reaction Conditions: Seal the reactor, purge with hydrogen, and then pressurize to the desired H<sub>2</sub> pressure. Heat the reactor to the reaction temperature and stir for the specified duration.
- Work-up and Analysis: After the reaction, cool the reactor to room temperature, and carefully
  vent the hydrogen pressure. Analyze the reaction mixture by gas chromatography (GC) or
  high-performance liquid chromatography (HPLC) to determine conversion and product
  yields.

Quantitative Data for Furfural Hydrogenation[4][5]



Catalyst	Ni:Pt Molar Ratio	Temperat ure (°C)	H <sub>2</sub> Pressure (bar)	Time (h)	Furfural Conversi on (%)	Cyclopen tanone Yield (%)
Ni-Pt/Al <sub>2</sub> O <sub>3</sub>	1:0.007	160	20	2	93	66

The hydrogenation of maleic anhydride is an important industrial process for the production of succinic anhydride, a precursor for various polymers and resins. While nickel-based catalysts are commonly used, the addition of platinum can enhance activity.[9][10]

#### Experimental Protocol:

- Catalyst Reduction: Reduce the Ni-Pt catalyst in situ in the reactor under a flow of hydrogen at a suitable temperature (e.g., 350-450°C) for several hours.[6]
- Reaction Setup: The reaction can be performed in a fixed-bed reactor for gas-phase reactions or a stirred autoclave for liquid-phase reactions.[6][10]
- Reaction Conditions: Introduce a solution of maleic anhydride in a suitable solvent (e.g., 1,4-dioxane) or perform the reaction neat. Pressurize the reactor with hydrogen and heat to the desired temperature.
- Product Analysis: Analyze the product mixture using GC or NMR spectroscopy.

Quantitative Data for Maleic Anhydride Hydrogenation[10]

Catalyst	Temperatur e (°C)	H₂ Pressure (MPa)	Time (min)	Maleic Anhydride Conversion (%)	Succinic Anhydride Selectivity (%)
Ni nanoparticles	80	2	150	99.8	100
Raney Ni	100	2.5	360	99.6	100



The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis. Ni-Pt catalysts can offer high activity and selectivity, which is crucial for substrates with other reducible functional groups.[1][11][12]

#### Experimental Protocol:

- Catalyst Dispersion: Disperse the Ni-Pt catalyst in a suitable solvent (e.g., ethanol/water mixture) in a reaction flask.
- Substrate Addition: Add the nitroarene substrate to the catalyst suspension.
- Hydrogenation: Purge the flask with hydrogen and maintain a positive pressure of H<sub>2</sub> using a balloon or a pressurized system. Stir the reaction mixture at the desired temperature.
- Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC)
   or GC. Upon completion, filter the catalyst and concentrate the filtrate to obtain the product.

Quantitative Data for Nitroarene Hydrogenation[1]

Catalyst	Substrate	Temperature (°C)	H₂ Pressure (MPa)	Turnover Frequency (TOF) (s <sup>-1</sup> )
Pt <sub>1</sub> /Ni@C	Nitrobenzene	-	-	44.1

## **Dehydrogenation Reactions**

Ni-Pt catalysts can also be employed in dehydrogenation reactions, which are essential for the synthesis of unsaturated compounds.

This reaction allows for the conversion of alcohols to aldehydes or ketones without the need for a sacrificial hydrogen acceptor, producing hydrogen gas as the only byproduct.[13][14][15]

#### Experimental Protocol:

 Reaction Setup: In a reaction vessel equipped with a reflux condenser, combine the alcohol, the Ni-Pt catalyst, and a suitable high-boiling solvent (e.g., toluene).



- Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The evolved hydrogen gas can be monitored.
- Work-up: After completion, cool the reaction mixture, filter the catalyst, and purify the product by distillation or chromatography.

Quantitative Data for Acceptorless Dehydrogenation of Alcohols[14]

Catalyst	Substrate	Product	Yield (%)
Ni(OH)₂	Benzyl alcohol	Benzoic acid	95
Ni(OH) <sub>2</sub>	1-Octanol	Octanoic acid	85
Ni(OH) <sub>2</sub>	Cinnamyl alcohol	Cinnamic acid	92

## **C-C Cross-Coupling Reactions**

While palladium is the most common catalyst for cross-coupling reactions, nickel-based systems, including Ni-Pt, are gaining attention due to their lower cost and unique reactivity.[16] [17]

This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

#### Experimental Protocol:

- Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the organohalide, the boronic acid, a base (e.g., K<sub>3</sub>PO<sub>4</sub> or K<sub>2</sub>CO<sub>3</sub>), and the Ni-Pt catalyst in a degassed solvent (e.g., toluene or THF).
- Reaction Conditions: Heat the reaction mixture to the desired temperature and stir until the starting materials are consumed (monitored by TLC or GC).
- Work-up: Cool the reaction mixture, add water, and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography.



#### Quantitative Data for Suzuki-Miyaura Coupling[16]

Catalyst	Aryl Halide	Boronic Acid	Solvent	Yield (%)
NiCl2(PCy3)2	4-Bromotoluene	Phenylboronic acid	2-Me-THF	95
NiCl <sub>2</sub> (PCy <sub>3</sub> ) <sub>2</sub>	2-Bromopyridine	Phenylboronic acid	t-Amyl alcohol	88

## **Visualizations**



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Caption: General workflow for Ni-Pt catalyzed organic synthesis.



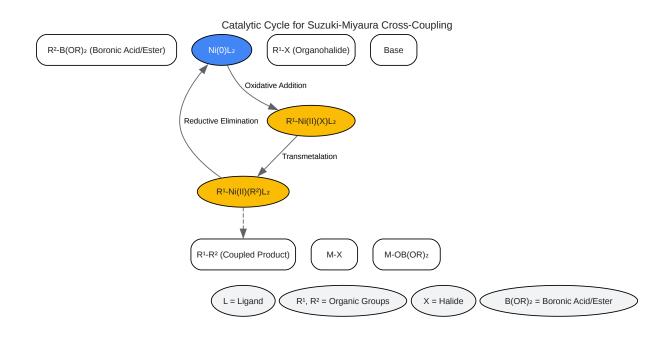
## Simplified Mechanism of Alkene Hydrogenation Reactants H<sub>2</sub> Alkene (R2C=CR2) Adsorption of Reactants Ni-Pt Catalyst Surface Forms M-H bonds H-H Bond Cleavage First H Addition Forms half-hydrogenated intermediate Second H Addition **Product Desorption** Alkane (R2CH-CHR2)

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Catalyst Regenerated

Caption: Simplified mechanism for alkene hydrogenation on a Ni-Pt surface.





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Caption: Catalytic cycle of Ni-catalyzed Suzuki-Miyaura cross-coupling.

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### Methodological & Application





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